molecular formula C10H10N4OS B12215615 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one

4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one

Cat. No.: B12215615
M. Wt: 234.28 g/mol
InChI Key: LFDYJJXHTWHZHK-UHFFFAOYSA-N
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Description

4-Amino-6-benzyl-3-mercapto-4H-[1,2,4]triazin-5-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a mercapto group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-benzyl-3-mercapto-4H-[1,2,4]triazin-5-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of benzylthiourea with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-benzyl-3-mercapto-4H-[1,2,4]triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or alkylating agents.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted triazines with various functional groups.

Scientific Research Applications

4-Amino-6-benzyl-3-mercapto-4H-[1,2,4]triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-6-benzyl-3-mercapto-4H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one
  • 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one

Uniqueness

4-Amino-6-benzyl-3-mercapto-4H-[1,2,4]triazin-5-one is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazine derivatives and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

4-amino-6-benzyl-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H10N4OS/c11-14-9(15)8(12-13-10(14)16)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,13,16)

InChI Key

LFDYJJXHTWHZHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N(C2=O)N

Origin of Product

United States

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